molecular formula C5H12S3 B1505923 1-(Ethyltrisulfanyl)propane CAS No. 31499-70-4

1-(Ethyltrisulfanyl)propane

Cat. No.: B1505923
CAS No.: 31499-70-4
M. Wt: 168.4 g/mol
InChI Key: SHEIYCJSZOMHMI-UHFFFAOYSA-N
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Description

1-(Ethyltrisulfanyl)propane (IUPAC name: 3,4,5-Trithiaoctane) is an organosulfur compound with the molecular formula C₅H₁₂S₃ and an average molecular mass of 168.331 g/mol . Its structure consists of a propane backbone substituted with three sulfur atoms in a trisulfanyl (-S-S-S-) configuration, with ethyl and propyl groups at the terminal positions. The compound is also known by alternative names such as 1-Ethyl-3-propyltrisulfane and 1-Éthyl-3-propyltrisulfane (French nomenclature) .

Properties

CAS No.

31499-70-4

Molecular Formula

C5H12S3

Molecular Weight

168.4 g/mol

IUPAC Name

1-(ethyltrisulfanyl)propane

InChI

InChI=1S/C5H12S3/c1-3-5-7-8-6-4-2/h3-5H2,1-2H3

InChI Key

SHEIYCJSZOMHMI-UHFFFAOYSA-N

SMILES

CCCSSSCC

Canonical SMILES

CCCSSSCC

density

1.071-1.083 (20°)

Other CAS No.

31499-70-4

physical_description

Clear, pale yellow liquid;  Spicy, herb-like aroma

solubility

Soluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Comparison with Similar Compounds

1,2,3-Trichloropropane (C₃H₅Cl₃)

Molecular Structure : A propane derivative with three chlorine atoms at positions 1, 2, and 3.
Molecular Weight : ~147.35 g/mol (calculated from atomic masses).

Property 1-(Ethyltrisulfanyl)propane 1,2,3-Trichloropropane
Molecular Formula C₅H₁₂S₃ C₃H₅Cl₃
Functional Groups Trisulfanyl (-S-S-S-) Chloro (-Cl)
Polarity Moderate (S electronegative) Low (Cl less polar)
Toxicity Limited data High (neurotoxicant)

Key Differences :

  • Reactivity : Chlorine in 1,2,3-Trichloropropane facilitates nucleophilic substitution, while sulfur in this compound may promote redox reactions or disulfide bonding .

Thiophene Derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)

Molecular Structure: Features a thiophene (aromatic sulfur heterocycle) and hydroxyl/amino groups.

Property This compound 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Aromaticity None Thiophene ring (aromatic stability)
Solubility Likely low in water Higher due to hydroxyl/amino groups
Applications Not well-documented Pharmaceutical intermediates

Key Differences :

  • Electronic Properties : Thiophene’s aromaticity enhances stability under acidic/basic conditions, unlike the aliphatic trisulfanyl chain in this compound.
  • Functional Diversity: Amino and hydroxyl groups in thiophene derivatives enable hydrogen bonding, increasing solubility in polar solvents .

Other Trisulfanyl Compounds

Limited data exist for direct analogs, but comparisons can be drawn to dimethyl trisulfide (DMTS, C₂H₆S₃), a volatile sulfur compound found in natural sources:

  • Volatility : DMTS has a lower molecular weight (126.25 g/mol) and higher volatility compared to this compound.
  • Biological Role : DMTS is involved in plant defense mechanisms, whereas this compound’s biological relevance remains unexplored .

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